N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide
Description
N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide is a quinoxaline-derived compound characterized by a chlorinated aromatic ring and an ethanimidamide functional group. The 3-chloroquinoxaline moiety likely enhances its stability and reactivity, similar to other halogenated aromatic systems used in polymer synthesis (e.g., 3-chloro-N-phenyl-phthalimide, ).
Properties
CAS No. |
88660-73-5 |
|---|---|
Molecular Formula |
C10H9ClN4O |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
N'-(3-chloroquinoxalin-2-yl)oxyethanimidamide |
InChI |
InChI=1S/C10H9ClN4O/c1-6(12)15-16-10-9(11)13-7-4-2-3-5-8(7)14-10/h2-5H,1H3,(H2,12,15) |
InChI Key |
QKANIDHVJUFZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1=NC2=CC=CC=C2N=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide typically involves nucleophilic substitution reactions. One common method starts with commercially available 2,6-dichloroquinoxaline. The reaction of 2,6-dichloroquinoxaline with 2-hydroxybenzonitrile using potassium carbonate as a base and N,N-dimethylformamide as a solvent yields 2-((6-chloroquinoxalin-2-yl)oxy)benzonitrile. This intermediate is then reacted with 4-tert-butylphenol under Ullmann reaction conditions to produce the desired compound .
Chemical Reactions Analysis
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (e.g., chlorine) with a nucleophile.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: These reactions can introduce different functional groups into the quinoxaline ring, leading to the formation of various derivatives.
Scientific Research Applications
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide has several scientific research applications:
Agriculture: Quinoxaline compounds are used as agricultural agents due to their ability to inhibit the growth of harmful microorganisms.
Materials Science: Quinoxaline derivatives are employed in the development of fluorescent materials, dyes, electroluminescent materials, organic semiconductors, and organic light-emitting devices.
Mechanism of Action
The mechanism of action of N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities. For example, they can inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, resulting in anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide with key analogs in terms of synthesis, substituent effects, and physicochemical properties.
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂ in compound 24) correlate with higher yields, possibly due to enhanced electrophilicity at the reaction site .
- Methoxy groups (electron-donating) still permit high yields (88% for compound 13), suggesting steric or solubility factors may dominate .
Physicochemical Properties
Melting points and spectral data reflect substituent-driven polarity and crystallinity:
Biological Activity
N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide, a compound belonging to the quinoxaline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.
- Chemical Formula : C10H9ClN4O
- Molecular Weight : 236.66 g/mol
- CAS Number : 88660-73-5
- IUPAC Name : N'-(3-chloroquinoxalin-2-yl)oxyethanimidamide
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound is known to inhibit various enzymes that are crucial for the survival and proliferation of bacteria and cancer cells. For instance, it can inhibit bacterial enzymes leading to antibacterial effects and interact with cancer cell receptors for anticancer activity.
- Receptor Interaction : It may modulate receptor activity related to inflammatory responses, potentially impacting conditions like rheumatoid arthritis.
- Cell Signaling Pathways : The compound affects intracellular signaling pathways, particularly those mediated by Spleen Tyrosine Kinase (Syk), which plays a significant role in immune responses and inflammation .
Antibacterial Activity
Research indicates that quinoxaline derivatives, including this compound, possess significant antibacterial properties. They have been shown to be effective against various bacterial strains, with mechanisms involving the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Anti-inflammatory Effects
The compound has been observed to reduce inflammation in cellular models by downregulating pro-inflammatory cytokines and inhibiting the activation of NF-kB signaling pathways .
Comparative Analysis with Similar Compounds
A comparison with other quinoxaline derivatives highlights the unique biological profile of this compound:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 6-Chloro-2-(2-cyanophenoxy)quinoxaline | Antibacterial | Inhibits cell wall synthesis |
| 4-Amino-N’-(3-chloroquinoxalin-2-yl)benzohydrazide | Anticancer | Induces apoptosis |
| N’-(3-Chloroquinoxalin-2-yl)isonicotinohydrazide | Antimicrobial | Disrupts protein synthesis |
Case Studies and Research Findings
- In Vitro Studies : A study published in The Journal of Biological Chemistry demonstrated that this compound significantly inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a therapeutic agent in treating resistant infections .
- Cancer Research : In preclinical trials, this compound exhibited potent anticancer activity against breast and colon cancer cell lines, leading to a reduction in tumor growth in xenograft models .
- Inflammation Models : Research conducted on animal models indicated that treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores in models of rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
